molecular formula C11H14F3N3O4 B14596652 2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol CAS No. 61287-03-4

2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol

Cat. No.: B14596652
CAS No.: 61287-03-4
M. Wt: 309.24 g/mol
InChI Key: SDCNOAZKQNAVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol is a complex organic compound with a unique structure that includes a nitro group, a trifluoromethyl group, and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol typically involves multiple steps, starting with the nitration of an aromatic compound to introduce the nitro group. This is followed by the introduction of the trifluoromethyl group through a suitable electrophilic substitution reaction. The hydroxyethylamino group is then introduced via nucleophilic substitution, often using ethanolamine as the nucleophile. The reaction conditions generally involve controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like ethanolamine are used for introducing the hydroxyethylamino group.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol exerts its effects involves interactions with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its reactivity and interactions with enzymes and receptors. The hydroxyethylamino group enhances its solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyethylamino)-5-nitrobenzonitrile: Similar in structure but with a nitrile group instead of a trifluoromethyl group.

    2-(2-Hydroxyethylamino)-5-nitrobenzamide: Contains an amide group instead of a trifluoromethyl group.

Uniqueness

2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these specific characteristics.

Properties

CAS No.

61287-03-4

Molecular Formula

C11H14F3N3O4

Molecular Weight

309.24 g/mol

IUPAC Name

2-[5-(2-hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol

InChI

InChI=1S/C11H14F3N3O4/c12-11(13,14)7-5-10(17(20)21)9(16-2-4-19)6-8(7)15-1-3-18/h5-6,15-16,18-19H,1-4H2

InChI Key

SDCNOAZKQNAVJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])NCCO)NCCO)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.